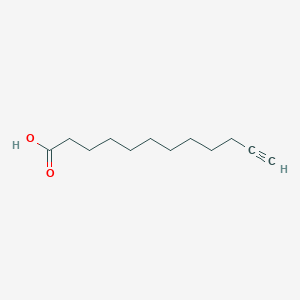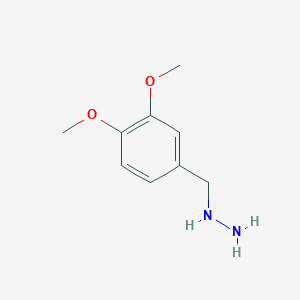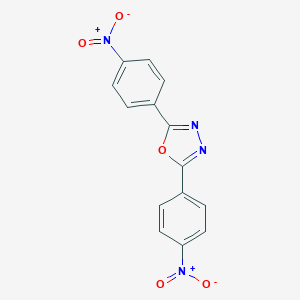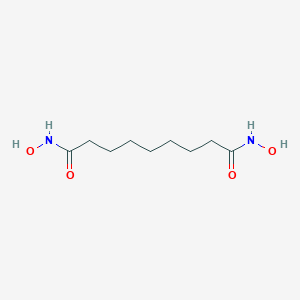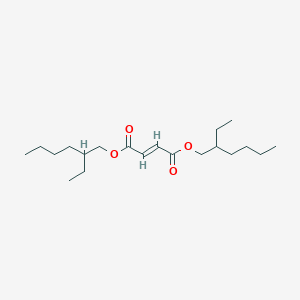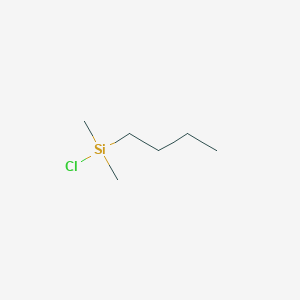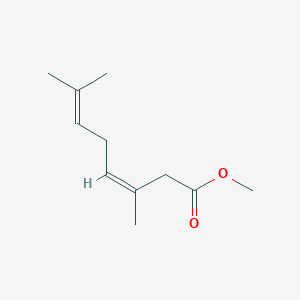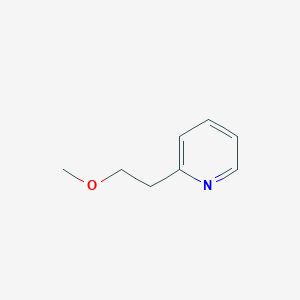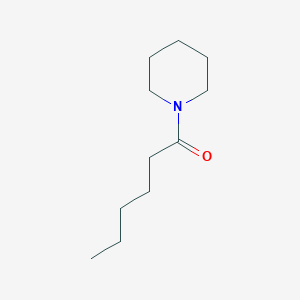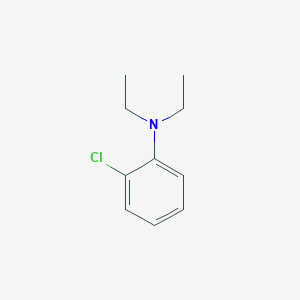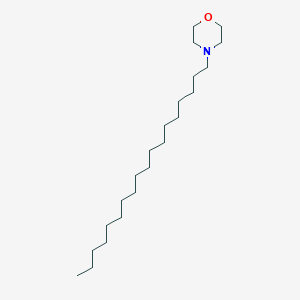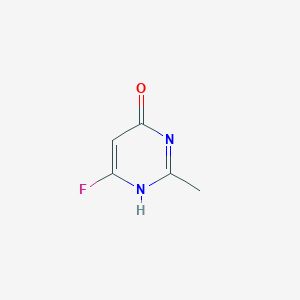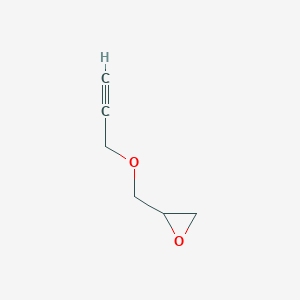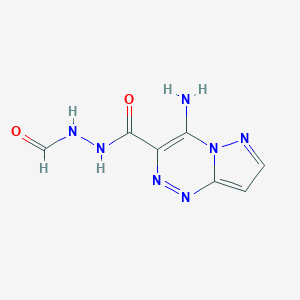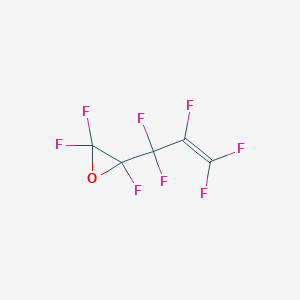
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene, commonly known as OPE, is a fluorinated compound that has attracted significant attention in the scientific community due to its unique chemical and physical properties. OPE is a colorless, odorless, and highly stable compound that has been widely used in various scientific fields, including organic synthesis, materials science, and environmental research.
Mechanism Of Action
The mechanism of action of OPE is not well understood, but it is believed to interact with biological membranes and disrupt their structure and function. OPE has been shown to have a significant effect on the fluidity and permeability of cell membranes, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical And Physiological Effects
OPE has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. OPE has been shown to induce DNA damage and apoptosis in human cells, and to disrupt the endocrine system by interfering with the function of estrogen and androgen receptors.
Advantages And Limitations For Lab Experiments
OPE has several advantages for use in lab experiments, including its high thermal stability, chemical inertness, and low toxicity. OPE is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, OPE has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on OPE, including the development of new synthesis methods that are more efficient and cost-effective, the study of its environmental fate and behavior, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. OPE also has potential applications in the development of new materials, such as superhydrophobic coatings and anti-fouling surfaces, and in the study of surface chemistry and surface modification.
Synthesis Methods
OPE can be synthesized through a variety of methods, including electrochemical fluorination, photochemical fluorination, and direct fluorination. The most common method for synthesizing OPE is through electrochemical fluorination, which involves the electrolysis of a mixture of tetrafluoroethylene and oxygen in the presence of a catalyst. This method is highly efficient and produces high yields of OPE.
Scientific Research Applications
OPE has been widely used in scientific research due to its unique properties, including its high thermal stability, chemical inertness, and low toxicity. OPE has been used as a solvent and a reagent in organic synthesis, as a building block for the synthesis of fluorinated polymers, and as a model compound for studying the behavior of perfluorinated compounds in the environment. OPE has also been used in the development of new materials, such as self-assembled monolayers and thin films, and in the study of surface chemistry and surface modification.
properties
CAS RN |
15453-08-4 |
|---|---|
Product Name |
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene |
Molecular Formula |
C5F8O |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,3,3-pentafluoroprop-2-enyl)oxirane |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)3(9,10)4(11)5(12,13)14-4 |
InChI Key |
ZHOFEJCLMUIOIW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Canonical SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Other CAS RN |
15453-08-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



